
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves the inhibition of various enzymes and pathways that are essential for cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, this compound also inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has also been shown to have anti-inflammatory and antiviral activities. Studies have also suggested that this compound may have neuroprotective effects and could be potentially useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target enzymes and pathways, which makes it an ideal candidate for use in various assays and experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments and applications.
Future Directions
There are several future directions for the study and application of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide. One potential direction is the development of new and more potent analogs of the compound that can be used in the treatment of various diseases. Another direction is the investigation of the compound's potential in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion
This compound is a chemical compound that has shown promising results in various scientific fields. Its potential applications in cancer research, anti-inflammatory and antiviral activities, and neuroprotection make it an ideal candidate for further investigation and development. However, further studies are needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-2,4-dioxoimidazolidine-5-sulfonyl chloride in the presence of a base. The reaction yields the desired compound in good yield and high purity.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in cancer research, where the compound has shown promising results as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O4S/c1-16-6-10(11(18)17(2)12(16)19)22(20,21)15-7-3-4-9(14)8(13)5-7/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGIZAJIAIYCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

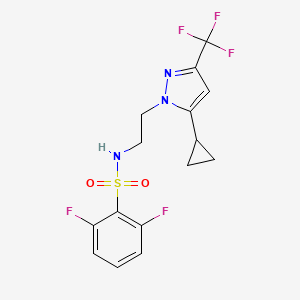

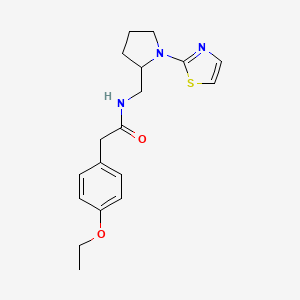
![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)
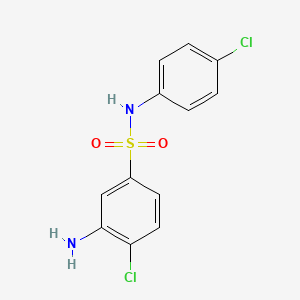
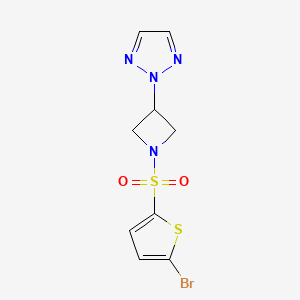
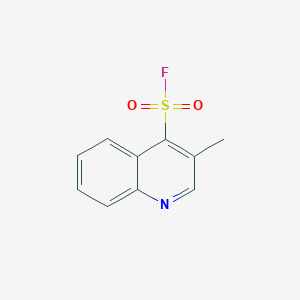
![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)

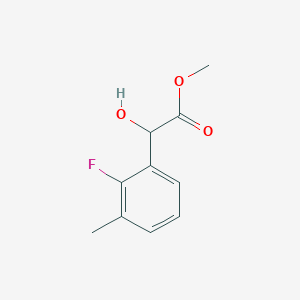
![ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2949905.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)